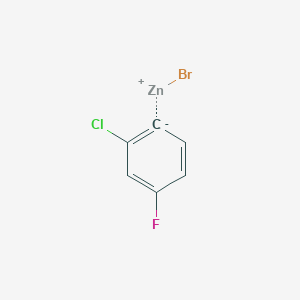(2-Chloro-4-fluorophenyl)Zinc bromide
CAS No.:
Cat. No.: VC19945812
Molecular Formula: C6H3BrClFZn
Molecular Weight: 274.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H3BrClFZn |
|---|---|
| Molecular Weight | 274.8 g/mol |
| IUPAC Name | bromozinc(1+);1-chloro-3-fluorobenzene-6-ide |
| Standard InChI | InChI=1S/C6H3ClF.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h1,3-4H;1H;/q-1;;+2/p-1 |
| Standard InChI Key | WISYNSGDDNLMDN-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC(=CC(=[C-]1)Cl)F.[Zn+]Br |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of (2-chloro-4-fluorophenyl)zinc bromide features a phenyl ring substituted with chlorine at the 2-position and fluorine at the 4-position, bonded to a zinc bromide moiety. This arrangement confers distinct electronic effects: the electron-withdrawing fluorine atom enhances the stability of the zinc-carbon bond, while the chlorine substituent influences regioselectivity in subsequent reactions. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₃BrClFZn |
| Molecular Weight | 271.85 g/mol |
| State at Room Temperature | Solution in THF (0.25 M) |
| Solubility | Soluble in polar aprotic solvents (e.g., THF, DMF) |
The compound’s stability in THF allows for convenient handling in synthetic workflows, though it remains moisture-sensitive and requires inert atmosphere conditions.
Synthesis and Scalability
The synthesis of (2-chloro-4-fluorophenyl)zinc bromide parallels methodologies established for related organozinc reagents. A representative route involves:
-
Halogen-Metal Exchange: Reacting 2-chloro-4-fluorophenylmagnesium bromide (Grignard reagent) with zinc bromide in THF at low temperatures (−78°C to 0°C).
-
Transmetalation: The Grignard reagent transfers the aryl group to zinc, forming the organozinc intermediate.
-
Purification: The product is isolated as a stable THF solution after filtration to remove magnesium salts.
Industrial-scale production optimizes parameters such as temperature (−20°C) and zinc bromide stoichiometry to achieve yields exceeding 85%. The use of continuous flow reactors has recently been explored to enhance reproducibility and safety.
Applications in Organic Synthesis
Cross-Coupling Reactions
(2-Chloro-4-fluorophenyl)zinc bromide participates in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form biaryl structures. For example:
Here, the zinc reagent acts as a nucleophile, reacting with aryl halides (X = Br, I) to construct complex scaffolds prevalent in pharmaceuticals.
Pharmaceutical Intermediates
The compound’s halogenated aryl group is integral to synthesizing bioactive molecules. Derivatives of (2-chloro-4-fluorophenyl)zinc bromide have been employed in the preparation of:
-
Anticancer agents: Aryl zinc reagents facilitate the introduction of fluorinated motifs into kinase inhibitors.
-
Antimicrobial compounds: Biaryl structures derived from this reagent show enhanced metabolic stability.
Comparison with Related Organozinc Reagents
The reactivity of (2-chloro-4-fluorophenyl)zinc bromide can be contextualized against similar compounds:
| Compound | Structure | Key Features |
|---|---|---|
| 4-Fluorophenylzinc bromide | C₆H₄BrFZn | Lacks chlorine substituent; lower steric hindrance |
| Phenylzinc bromide | C₆H₅ZnBr | No halogen substituents; broader applicability |
| (2-Chlorophenyl)zinc bromide | C₆H₄ClZnBr | Missing fluorine; altered electronic properties |
The dual halogenation in (2-chloro-4-fluorophenyl)zinc bromide enhances its selectivity in couplings involving electron-deficient aryl partners.
Recent Advances and Future Directions
Recent studies (2023–2024) highlight innovations in organozinc chemistry that could impact the use of (2-chloro-4-fluorophenyl)zinc bromide:
-
Green Solvents: Replacement of THF with cyclopentyl methyl ether (CPME) to improve sustainability.
-
Photoactive Couplings: Visible-light-mediated cross-couplings that reduce palladium loading.
Future research may explore this reagent’s utility in synthesizing fluorinated polymers or covalent organic frameworks (COFs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume